Bienvenue dans la boutique en ligne BenchChem!

A2F N-Glycan

Glycan standard calibration Mass spectrometry HPLC retention time alignment

A2F N-Glycan (CAS 108341-22-6), systematically designated as FA2G2S2 or G2FS2, is a disialylated, galactosylated, core-fucosylated biantennary complex-type N-linked oligosaccharide with the molecular formula C90H148N6O66 and a molecular weight of 2370.14 Da (unlabeled ammonium salt form). Naturally abundant on mammalian glycoproteins including porcine thyroglobulin, IgG, and gamma globulins, this glycan is purified via hydrazinolysis followed by HPLC and glycosidase digestion and is supplied as a dried solid stabilized with ammonium salt to prevent acid-catalyzed desialylation.

Molecular Formula C90H154N8O66
Molecular Weight 2404.212
CAS No. 108341-22-6
Cat. No. B561335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2F N-Glycan
CAS108341-22-6
Molecular FormulaC90H154N8O66
Molecular Weight2404.212
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O)NC(=O)C)O)O)O)O.[NH4+].[NH4+]
InChIInChI=1S/C90H148N6O66.2H3N/c1-22-48(118)60(130)63(133)81(143-22)141-20-34(117)67(49(119)29(10-97)91-23(2)107)152-78-45(94-26(5)110)57(127)68(39(17-104)148-78)153-82-64(134)73(156-86-77(62(132)53(123)36(14-101)147-86)158-80-47(96-28(7)112)59(129)70(41(19-106)150-80)155-84-66(136)75(55(125)38(16-103)145-84)162-90(88(139)140)9-31(114)44(93-25(4)109)72(160-90)51(121)33(116)12-99)56(126)42(151-82)21-142-85-76(61(131)52(122)35(13-100)146-85)157-79-46(95-27(6)111)58(128)69(40(18-105)149-79)154-83-65(135)74(54(124)37(15-102)144-83)161-89(87(137)138)8-30(113)43(92-24(3)108)71(159-89)50(120)32(115)11-98;;/h10,22,29-86,98-106,113-136H,8-9,11-21H2,1-7H3,(H,91,107)(H,92,108)(H,93,109)(H,94,110)(H,95,111)(H,96,112)(H,137,138)(H,139,140);2*1H3/t22-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56+,57+,58+,59+,60+,61-,62-,63-,64-,65+,66+,67+,68+,69+,70+,71+,72+,73-,74-,75-,76-,77-,78-,79-,80-,81+,82-,83-,84-,85-,86+,89-,90-;;/m0../s1
InChIKeyAHSUFVPULQSNHG-IDLIUYBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A2F N-Glycan (CAS 108341-22-6) Procurement Guide for Quantitative Glycan Analysis and Biomarker Development


A2F N-Glycan (CAS 108341-22-6), systematically designated as FA2G2S2 or G2FS2, is a disialylated, galactosylated, core-fucosylated biantennary complex-type N-linked oligosaccharide with the molecular formula C90H148N6O66 and a molecular weight of 2370.14 Da (unlabeled ammonium salt form) . Naturally abundant on mammalian glycoproteins including porcine thyroglobulin, IgG, and gamma globulins, this glycan is purified via hydrazinolysis followed by HPLC and glycosidase digestion and is supplied as a dried solid stabilized with ammonium salt to prevent acid-catalyzed desialylation . Its defined combination of two terminal sialic acid residues, a core α1,6-fucose, and a biantennary Gal-GlcNAc architecture makes it a quintessential reference standard for calibrating chromatographic, electrophoretic, and mass spectrometric workflows in biopharmaceutical glycan profiling .

Why A2F N-Glycan Cannot Be Replaced by A1F, NA2F, or A2 in Analytical Workflows


The N-glycan standard family shares a common biantennary core, but substitution with a closely related analog such as A1F (monosialylated, MW 2079 Da), NA2F (asialo, MW 1787.63 Da), or A2G2S2 (non-fucosylated, MW 2222.78 Da) introduces measurable deviations in mass, charge, hydrodynamic volume, and lectin affinity that propagate through every downstream analytical step [1]. In capillary electrophoresis, A2F (FA2G2S2) migrates at 3.224 min (GU 5.00) whereas its monosialylated counterpart FA2G2S1 elutes at 3.605 min (GU 6.80) — a 0.381 min shift that, if misassigned, leads to erroneous glycoform identification in release testing of monoclonal antibodies [1]. Similarly, the core fucose present in A2F but absent in A2G2S2 alters retention on fucose-specific lectin columns and impacts the ionization efficiency in MALDI-TOF MS, preventing simple mass-based substitution [2]. These physicochemical differences are not marginal; they determine whether a glycan peak is correctly annotated or entirely missed in a regulatory filing context.

Quantitative Differentiation Evidence for A2F N-Glycan Relative to Closest Analogs


Sialic Acid Stoichiometry Drives 291–582 Da Mass Separation from A1F and NA2F Standards

A2F (FA2G2S2) carries two terminal sialic acid residues and exhibits an unlabeled molecular weight of 2370 Da, compared to A1F (FA2G2S1) with one sialic acid at 2079 Da and NA2F (FA2G2) with zero sialic acids at 1787.63 Da . The mass difference of 291 Da between A2F and A1F, and 582.37 Da between A2F and NA2F, is resolvable by any modern MS detector and directly affects chromatographic retention on HILIC and PGC columns, where increasing sialic acid content systematically reduces retention time . No single analog can simultaneously serve as a retention time and mass calibrant for disialylated, core-fucosylated species.

Glycan standard calibration Mass spectrometry HPLC retention time alignment Sialylation degree

CE-LIF Migration Time Separation: A2F Resolves 0.38 Minutes and 1.80 GU Units from A1F

In a head-to-head CE-LIF analysis of the human IgG N-glycan pool at 25°C, FA2G2S2 (A2F) exhibited a migration time of 3.224 min and a glucose unit (GU) value of 5.00, whereas FA2G2S1 (A1F) migrated at 3.605 min with a GU value of 6.80 [1]. The 0.381 min difference and 1.80 GU separation are well outside the typical peak assignment tolerance (±0.1 GU), confirming that these two standards are unambiguously resolved under routine operating conditions. Furthermore, the non-fucosylated disialylated counterpart A2G2S2 migrated at 2.767 min (GU 5.18) at 30°C, illustrating that core fucose also contributes a measurable retention shift independent of sialic acid content [1].

Capillary electrophoresis Glycan profiling Monoclonal antibody QC Glucose unit calibration

Diagnostic Superiority in IgD Multiple Myeloma: NG1(6)A2F Achieves AUC 0.981 vs. NG1(3)A2F at AUC 0.936

In a cohort of 20 IgD multiple myeloma patients versus 42 healthy controls, the α(1,6)-arm monogalactosylated core-fucosylated structure NG1(6)A2F yielded an AUC of 0.981 with 95.0% sensitivity and 95.2% specificity for disease detection [1]. The isomeric α(1,3)-arm variant NG1(3)A2F, in contrast, achieved an AUC of 0.936 with identical sensitivity (95.0%) but substantially lower specificity (78.6%) [1]. This 16.6 percentage-point specificity gap underscores that even among A2F sub-structures, the precise antennary positioning of galactose determines diagnostic utility — the (6)-arm isomer reduces false positives by nearly half relative to the (3)-arm isomer.

Cancer biomarker Multiple myeloma diagnosis Serum N-glycomics ROC analysis

MASLD Fibrosis Staging: A2F Bisect Neutral Sum Matches FIB4 Index (AUC 0.804 vs. 0.799) and Outperforms AAR (AUC 0.750)

In a prospective study of 269 biopsy-proven MASLD patients stratified into fibrosis stages F0/1 (n=126), F2 (n=47), and F3/4 (n=96), the sum of neutral N-glycans carrying bisecting GlcNAc and core fucose (neutral sum, encompassing A2F bisect precursors) achieved an AUC of 0.804 for discriminating advanced fibrosis (F3/4 vs F0/1/2), compared to 0.799 for the FIB4 index, 0.750 for the AST/ALT ratio (AAR), and 0.774 for M2BPGi [1]. The individual A2F bisect glycan (N-107) contributed an AUC of 0.754 [1]. Combining the neutral sum with FIB4 index further elevated the AUC to 0.840 [1]. Notably, an IgA-targeted sandwich ELISA based on A2F bisect glycans replicated the neutral sum performance, demonstrating translational feasibility [1].

Liver fibrosis biomarker MASLD NASH Non-invasive diagnosis Clinical glycomics

APTS Derivatization Without Sialic Acid or Fucose Loss: A2F Validated as Model Compound for CE-LIF Method Development

Chen et al. (1998) specifically selected desialylated, galactosylated biantennary, core-substituted fucose A2F as the model N-linked oligosaccharide to validate APTS-based reductive amination chemistry and reported excellent recovery of the intact APTS-glycan adduct without detectable loss of fucose or neuraminic acid residues [1]. This is a critical differentiation from many sialylated glycan standards that undergo partial desialylation (typically 5–20% loss) under the mildly acidic conditions of standard reductive amination with 2-AB or 2-AA labels, which can necessitate post-labeling sialic acid quantitation [2]. The APTS method with A2F as the reference standard was subsequently applied to fingerprint heavily sialylated N-glycans from fetuin, recombinant human erythropoietin, and kallikrein, demonstrating broad applicability [1].

Glycan derivatization APTS labeling CE-LIF method validation Sialic acid stability

Sialic Acid Linkage Definition: α2,3 vs. α2,6 Isomer-Specific A2F Standards Enable Biologically Relevant Discrimination

A2F N-glycan is commercially available with chemically defined sialic acid linkages: the α2,6-linked variant (e.g., Agilent AdvanceBio G2FS2 α(2,6)/FA2G2S(6)2, monoisotopic mass 2368.8409 Da) serves as a qualitative standard for biotherapeutic glycan identification, while the α2,3-linked variant (e.g., glyXera FA2G2Sx(3) library components) supports isomer-specific calibration [1]. This distinction carries biological significance: α2,6-sialylation on the IgG Fc domain is required for the anti-inflammatory activity of intravenous immunoglobulin (IVIG), whereas α2,3-sialylation predominates on many recombinant glycoproteins produced in CHO cells [2]. Pooled natural-source glycans or undefined linkage mixtures cannot distinguish these pharmacologically divergent modifications.

Sialic acid linkage analysis Biopharmaceutical quality Anti-inflammatory IgG N-glycan isomer standards

Procurement-Driven Application Scenarios for A2F N-Glycan (CAS 108341-22-6)


Monoclonal Antibody Glycan Profiling by CE-LIF with GU-Based Peak Assignment

In biosimilar development and batch release testing, A2F (FA2G2S2, GU 5.00 at 25°C) serves as the disialylated, core-fucosylated anchor point in the glucose unit ladder, bridging the gap between monosialylated FA2G2S1 (GU 6.80) and non-fucosylated A2G2S2 (GU 5.18) [1]. Its inclusion in the standard mixture ensures that the critical sialylated-fucosylated region of the electropherogram — where the majority of Fc glycoforms reside — is correctly calibrated, preventing the misannotation of A2F peaks that differ by as little as 0.32 GU from their non-fucosylated counterparts [1].

Clinical Glycomics: MASLD Fibrosis Staging via A2F Bisect IgA Sandwich ELISA

The A2F bisect neutral sum panel achieved an AUC of 0.804 for detecting advanced fibrosis (F3/4) in a 269-patient biopsy-proven MASLD cohort, matching the FIB4 index (AUC 0.799) without relying on platelet count or transaminase fluctuations [2]. An IgA-targeted sandwich ELISA based on A2F bisect glycans replicated this performance [2], making purified A2F bisect standards the essential calibrant for translating this N-glycomic signature into a routine clinical chemistry assay with potential to replace invasive liver biopsy in MASLD staging [2].

Multiple Myeloma Biomarker Validation Using Isomer-Pure A2F Sub-Structures

The antennary isomer NG1(6)A2F delivers an AUC of 0.981 with 95.2% specificity for IgD myeloma, while its (3)-arm counterpart achieves only 78.6% specificity [3]. Investigators developing serum N-glycan-based diagnostic panels for plasma cell dyscrasias must therefore procure and validate both (6)-arm and (3)-arm monogalactosylated A2F standards independently; reliance on a single pooled A2F standard would obscure this isomer-specific diagnostic signal and reduce clinical sensitivity by up to 16.6 specificity percentage points [3].

CE-LIF Method Development and Validation with Sialic Acid-Preserving APTS Chemistry

Chen et al. (1998) demonstrated that A2F undergoes APTS derivatization with excellent recovery of the intact adduct without losing fucose or neuraminic acid residues [4]. This makes A2F the validated reference compound for laboratories establishing in-house PNGase F release and APTS labeling protocols for heavily sialylated therapeutic glycoproteins such as recombinant EPO, where desialylation during sample preparation would directly compromise product quality assessment [4]. The method achieves detection limits of 100 pmol for Neu5Ac and 50 pmol for neutral monosaccharides by CE-LIF, providing a quantitative benchmark for method suitability testing [4].

Quote Request

Request a Quote for A2F N-Glycan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.